Cas no 1806007-53-3 (2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride)
2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride
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- Inchi: 1S/C7H2Cl3F2NO/c8-4-3(6(10)14)2(7(11)12)1-13-5(4)9/h1,7H
- InChI Key: GLVWVPPZUNQPSV-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(C(F)F)=C1C(=O)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- XLogP3: 3.6
- Topological Polar Surface Area: 30
2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074999-250mg |
2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride |
1806007-53-3 | 97% | 250mg |
$499.20 | 2022-04-01 | |
| Alichem | A029074999-500mg |
2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride |
1806007-53-3 | 97% | 500mg |
$798.70 | 2022-04-01 | |
| Alichem | A029074999-1g |
2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride |
1806007-53-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride
Recent Advances in the Application of 2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride (CAS: 1806007-53-3) in Chemical Biology and Pharmaceutical Research
2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride (CAS: 1806007-53-3) has emerged as a pivotal intermediate in the synthesis of novel agrochemicals and pharmaceuticals due to its unique structural features. Recent studies highlight its role as a versatile building block for constructing heterocyclic compounds with potential biological activities. The difluoromethyl and carbonyl chloride moieties in this compound enable selective modifications, making it valuable for drug discovery programs targeting enzyme inhibition and receptor modulation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing covalent inhibitors for cysteine proteases. Researchers utilized 1806007-53-3 as a key precursor to synthesize pyridine-based warheads that showed nanomolar affinity against SARS-CoV-2 main protease. The electron-withdrawing effects of the dichloro and difluoromethyl groups were found to significantly enhance the electrophilicity of the carbonyl chloride, facilitating efficient covalent bond formation with catalytic cysteine residues.
In agrochemical applications, patent literature from 2024 reveals that derivatives of 2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride exhibit remarkable fungicidal activity against Fusarium species. The compound's ability to penetrate fungal cell walls and inhibit essential metabolic pathways has positioned it as a promising candidate for next-generation crop protection agents. Notably, its metabolic stability in plants was improved through structural optimization at the 4-position carbonyl group.
Recent synthetic methodology developments have addressed previous challenges in the large-scale production of 1806007-53-3. A continuous flow chemistry approach published in Organic Process Research & Development (2024) achieved an 85% yield with excellent purity (>99%), overcoming the traditional batch process limitations of thermal runaway risks and byproduct formation. This advancement is expected to significantly impact the commercial availability of this important intermediate.
Toxicological profiling of 2,3-Dichloro-5-(difluoromethyl)pyridine-4-carbonyl chloride derivatives has progressed substantially. Structure-activity relationship studies indicate that modifications at the pyridine nitrogen can dramatically alter metabolic stability while maintaining target engagement. Current research focuses on optimizing the balance between reactivity and safety profiles for pharmaceutical applications, with several candidates entering preclinical evaluation for inflammatory diseases.
The compound's unique electronic properties have also found applications in materials science. Recent investigations demonstrate its utility as a precursor for conductive polymers with applications in biosensors. The difluoromethyl group imparts enhanced stability to the resulting materials while maintaining sufficient conductivity for biological signal transduction.
Looking forward, the versatility of 1806007-53-3 continues to inspire innovative applications across chemical biology. Ongoing research explores its potential in PROTAC (proteolysis targeting chimera) development, where its structural features may enable the design of novel bifunctional molecules for targeted protein degradation. The compound's future appears promising as researchers uncover new dimensions of its utility in addressing challenging therapeutic targets.
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